BenchChemオンラインストアへようこそ!

Tepoxalin

Veterinary Ophthalmology NSAID Inflammation

Tepoxalin is a unique hydroxamic acid NSAID that concurrently inhibits both COX and 5-LO pathways, suppressing prostaglandins and leukotrienes alike. Unlike COX-1-sparing agents (meloxicam, firocoxib) or preferential COX-2 inhibitors (carprofen), its dual mechanism delivers comprehensive anti-inflammatory efficacy with a superior gastrointestinal safety margin. This makes it the preferred research compound for canine osteoarthritis, anterior uveitis, and postoperative pain models where GI tolerability is critical. Procure high-purity Tepoxalin to differentiate your preclinical studies with this dual-pathway inhibitor.

Molecular Formula C20H20ClN3O3
Molecular Weight 385.8 g/mol
CAS No. 103475-41-8
Cat. No. B1682226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTepoxalin
CAS103475-41-8
Synonyms5-(4-chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide
ORF 20485
ORF-20485
tepoxalin
Molecular FormulaC20H20ClN3O3
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O
InChIInChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3
InChIKeyXYKWNRUXCOIMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tepoxalin (CAS 103475-41-8): Veterinary NSAID with Dual COX/LOX Inhibition for Enhanced Anti-Inflammatory Efficacy


Tepoxalin (CAS 103475-41-8) is a non-steroidal anti-inflammatory drug (NSAID) of the hydroxamic acid class, distinguished by its dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of arachidonic acid metabolism [1]. Unlike conventional NSAIDs that primarily target COX-1 and/or COX-2, tepoxalin concurrently suppresses the production of prostaglandins (via COX) and leukotrienes (via 5-LO), the latter being potent pro-inflammatory and chemotactic mediators implicated in NSAID-associated gastrointestinal (GI) toxicity [2]. This dual mechanism confers a unique pharmacological profile that combines effective anti-inflammatory and analgesic activity with a comparatively favorable GI safety margin, making it a distinct therapeutic option in veterinary medicine, particularly for canine osteoarthritis and inflammatory conditions where minimizing GI adverse events is a clinical priority [3].

Why Tepoxalin Cannot Be Simply Replaced by COX-1 Sparing NSAIDs or Pure COX Inhibitors


The clinical and pharmacological profile of tepoxalin is not interchangeable with that of other canine NSAIDs, including COX-1-sparing agents (e.g., meloxicam, firocoxib) or preferential COX-2 inhibitors (e.g., carprofen), due to its unique dual inhibition of both COX and 5-lipoxygenase (5-LO) pathways. While COX-1-sparing drugs reduce the risk of gastric mucosal injury by preserving prostaglandin-mediated cytoprotection, they do not address the lipoxygenase pathway, which generates pro-inflammatory leukotrienes, including LTB4 [1]. The accumulation of these mediators can contribute to subclinical GI inflammation and may limit overall anti-inflammatory efficacy in certain disease states. Furthermore, the presence of an active acid metabolite with a distinct pharmacokinetic profile, and the compound's capacity to inhibit the transcription factor NF-κB, adds layers of pharmacodynamic complexity that cannot be replicated by simply substituting another NSAID from the same broad therapeutic class [2]. Therefore, therapeutic substitution without careful consideration of these differentiating mechanisms may lead to suboptimal clinical outcomes or an unanticipated adverse event profile.

Quantitative Evidence Differentiating Tepoxalin from Canine NSAID Comparators


Superior Reduction of Intraocular PGE2 vs. Carprofen and Meloxicam in Canine Uveitis

In a randomized, controlled trial of 38 dogs with experimentally induced anterior uveitis, oral administration of tepoxalin (10 mg/kg q24h) resulted in a significantly lower median change in aqueous humor PGE2 concentration compared to both carprofen (2.2 mg/kg q12h) and meloxicam (0.2 mg/kg q24h). The median change for tepoxalin was significantly lower than that of the control, carprofen, and meloxicam groups (p<0.05) [1].

Veterinary Ophthalmology NSAID Inflammation

Potent Dual Inhibition of COX and 5-LO Pathways with In Vivo Suppression of LTB4

Tepoxalin is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes, with in vitro IC50 values of 0.1 µM for COX and 0.15 µM for 5-LO in RBL-1 cell lysates [1]. Critically, this dual inhibition translates to in vivo activity in dogs, where oral tepoxalin (10 mg/kg q24h) significantly decreased blood leukotriene B4 (LTB4) concentrations from baseline over 10 days, a finding not observed with COX-selective comparators like firocoxib or meloxicam [2].

Pharmacology Dual Inhibition Canine Osteoarthritis

Favorable Gastrointestinal Safety Profile Demonstrated by Higher Ulcerogenic Threshold

In comparative ulcerogenicity studies, tepoxalin demonstrated a markedly higher threshold for inducing gastric mucosal damage than other NSAIDs. While indomethacin, naproxen, and diclofenac significantly augmented mucosal damage at doses in the 1-30 mg/kg range, tepoxalin failed to significantly increase mucosal damage even at doses up to 300 mg/kg [1]. This indicates a substantially wider GI safety margin.

Gastrointestinal Safety NSAID Toxicology

Enhanced Oral Bioavailability with Concomitant Food Intake

The oral bioavailability of tepoxalin in dogs is significantly enhanced by the presence of food. In a crossover study, mean peak plasma concentrations (Cmax) of tepoxalin were more than doubled in fed dogs compared to fasted dogs: 1.08 ± 0.37 µg/mL (low-fat diet) and 1.19 ± 0.29 µg/mL (high-fat diet) vs. 0.53 ± 0.20 µg/mL (fasted) [1].

Pharmacokinetics Bioavailability Veterinary Medicine

Validated Application Scenarios for Tepoxalin in Veterinary Practice and Research


Canine Anterior Uveitis Management

Tepoxalin is indicated for the management of ocular inflammation in dogs, specifically anterior uveitis. Its demonstrated superiority over carprofen and meloxicam in reducing aqueous PGE2 concentrations supports its use when maximal suppression of intraocular inflammation is required [1].

Chronic Osteoarthritis Pain and Inflammation

Tepoxalin is used for the control of pain and inflammation associated with canine osteoarthritis. Its dual mechanism of action, which provides in vivo inhibition of both COX and 5-LO pathways and significantly reduces synovial fluid PGE2 and blood LTB4, offers a comprehensive anti-inflammatory approach [2].

Patients at Elevated Risk for NSAID-Induced Gastrointestinal Toxicity

Given its demonstrated superior gastrointestinal safety profile in comparative ulcerogenicity studies, tepoxalin may be preferentially selected for canine patients with a history of GI sensitivity, those on concurrent medications that increase GI risk, or geriatric patients where maintaining GI mucosal integrity is paramount [3].

Post-Operative Analgesia Following Soft Tissue Surgery

Tepoxalin has demonstrated efficacy in managing postoperative pain in dogs, as evidenced by significant reductions in pain scores compared to placebo following ovariohysterectomy. Its efficacy was comparable to carprofen, but with the added benefit of significant serum PGE2 suppression, indicating a robust anti-inflammatory effect that may be beneficial for surgical recovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tepoxalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.